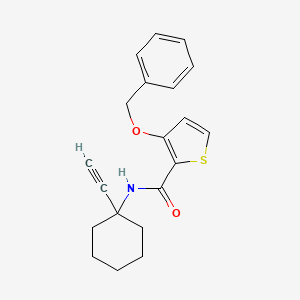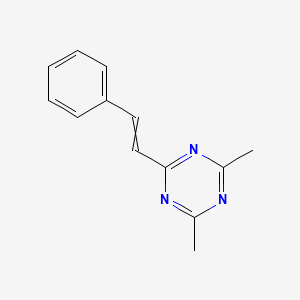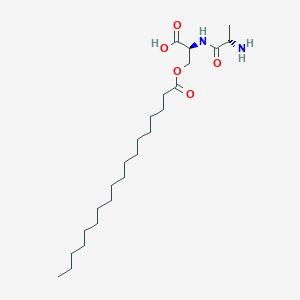![molecular formula C14H15NO2 B14176566 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one CAS No. 918785-15-6](/img/structure/B14176566.png)
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features an ethyl group at the first position and a prop-2-en-1-yloxy group at the third position of the quinolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 1-ethylquinolin-2(1H)-one with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding hydroquinoline.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with varying degrees of oxidation, while reduction can produce hydroquinoline derivatives.
科学研究应用
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinolinone derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinolinone derivatives are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one involves its interaction with specific molecular targets. The quinolinone core can bind to enzymes or receptors, modulating their activity. The ethyl and prop-2-en-1-yloxy groups may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
1-Ethylquinolin-2(1H)-one: Lacks the prop-2-en-1-yloxy group, resulting in different chemical and biological properties.
3-[(Prop-2-en-1-yl)oxy]quinolin-2(1H)-one: Lacks the ethyl group, which may affect its binding affinity and selectivity.
1-Methyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methyl group instead of an ethyl group, leading to variations in its chemical reactivity and biological activity.
Uniqueness
1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one is unique due to the presence of both the ethyl and prop-2-en-1-yloxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold in medicinal chemistry and other scientific research applications.
属性
CAS 编号 |
918785-15-6 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
1-ethyl-3-prop-2-enoxyquinolin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-3-9-17-13-10-11-7-5-6-8-12(11)15(4-2)14(13)16/h3,5-8,10H,1,4,9H2,2H3 |
InChI 键 |
ZVRGBMWJQYFDIL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
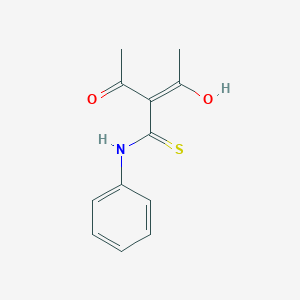
![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)
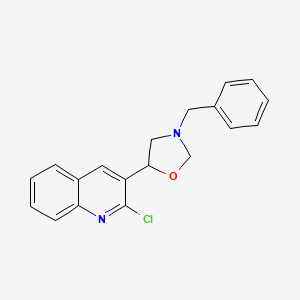
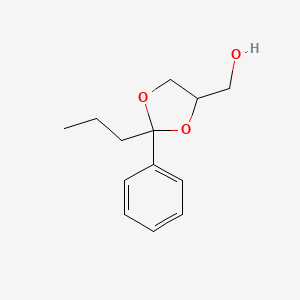
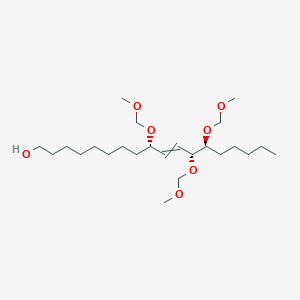

![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
